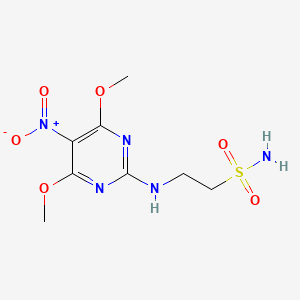
2-(4,6-Dimethoxy-5-nitropyrimidin-2-ylamino)-ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanesulfonamide is a chemical compound with the molecular formula C8H13N5O6S . This compound is part of the pyrimidine family, which is known for its wide range of pharmacological applications . Pyrimidine derivatives are often used in therapeutic disciplines due to their structural diversity and biological activities .
Méthodes De Préparation
The synthesis of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanesulfonamide involves several steps. One common method includes the following steps :
Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.
Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.
Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.
Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved. The mixture is then added to 2-chloro-4-amino-6-methoxypyrimidine obtained from the previous step for a methoxylation reaction.
Analyse Des Réactions Chimiques
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanesulfonamide undergoes various chemical reactions, including :
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanesulfonamide has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanesulfonamide involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanesulfonamide can be compared with other pyrimidine derivatives :
4,6-Dihydroxy-5-nitropyrimidine: This compound is useful in organic synthesis and has similar structural features.
2-Amino-5-nitropyridine: This compound has applications in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 2-((4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino)ethanesulfonamide lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
918445-46-2 |
|---|---|
Formule moléculaire |
C8H13N5O6S |
Poids moléculaire |
307.29 g/mol |
Nom IUPAC |
2-[(4,6-dimethoxy-5-nitropyrimidin-2-yl)amino]ethanesulfonamide |
InChI |
InChI=1S/C8H13N5O6S/c1-18-6-5(13(14)15)7(19-2)12-8(11-6)10-3-4-20(9,16)17/h3-4H2,1-2H3,(H2,9,16,17)(H,10,11,12) |
Clé InChI |
TVJSWRXUPIHZFQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=NC(=N1)NCCS(=O)(=O)N)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
![2-Amino-4-hydroxy-5-[2-naphthylthio]quinazoline](/img/structure/B12907749.png)
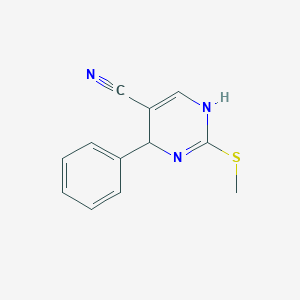
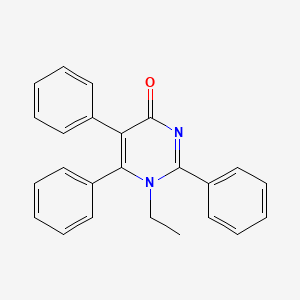
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
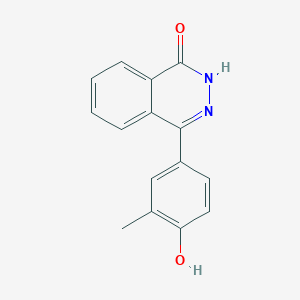
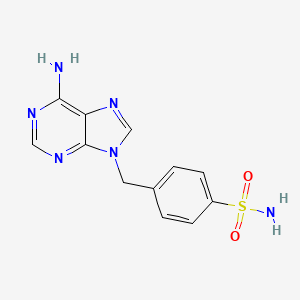
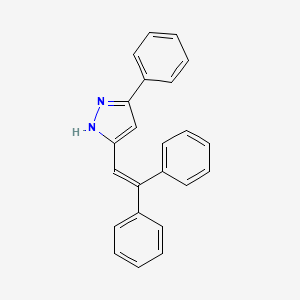
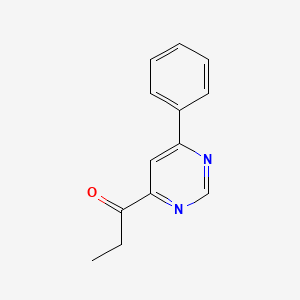
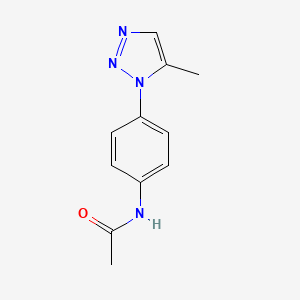
![4-Methyl-3,4-dihydrodibenzo[b,d]furan-2(1H)-one](/img/structure/B12907803.png)
![(3S)-N,N-bis[(2,4-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12907804.png)
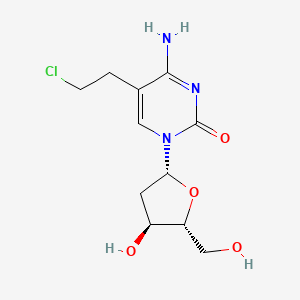
![5-[(Benzoylcarbamothioyl)amino]-2-methylpyrimidine-4-carboxylic acid](/img/structure/B12907811.png)
